2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline

Catalog No.
S5049216
CAS No.
M.F
C22H14N6O7
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)q...

Product Name

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline

IUPAC Name

2-(1H-benzimidazol-2-yl)quinoline;2,4,6-trinitrophenol

Molecular Formula

C22H14N6O7

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C16H11N3.C6H3N3O7/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H,(H,18,19);1-2,10H

InChI Key

HEZBBSWSJOCIKG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Description

The exact mass of the compound 2,4,6-trinitrophenol - 2-(1H-benzimidazol-2-yl)quinoline (1:1) is 474.09239681 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the molecular formula C6H3N3O7C_6H_3N_3O_7. It is characterized by its yellow-orange crystalline solid form when dry, or as a bright yellow liquid when dissolved in water or organic solvents. The compound is noted for its strong acidity and is one of the most acidic phenols available. Historically, picric acid has been utilized primarily as an explosive due to its high sensitivity and explosive potential, particularly in military applications during the late 19th and early 20th centuries .

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In addition to its use in explosives, picric acid can react with metals to form metal picrates, which are often more sensitive than the original compound. This property poses significant safety concerns, especially regarding storage and handling .

The synthesis of 2,4,6-trinitrophenol can be accomplished through several methods:

  • Direct Nitration: The most common method involves nitrating phenol using concentrated nitric and sulfuric acids. This process introduces nitro groups onto the aromatic ring while displacing other functional groups.
  • Nitration of Salicylic Acid: Another method involves nitrating salicylic acid or aspirin under controlled conditions to minimize tar formation.
  • Nitration of 2,4-Dinitrophenol: Direct nitration of 2,4-dinitrophenol with nitric acid is also a viable route for producing picric acid

    Picric acid has several applications across various fields:

    • Explosives: Primarily used in military applications as a high explosive in shells and bombs.
    • Chemical Reagent: Employed in laboratories for synthesizing crystalline salts of organic bases (picrates) for identification purposes.
    • Dyes and Mordants: Utilized in textile industries as a mordant for dyeing processes.
    • Medical Uses: Historically used in antiseptic treatments and burn care due to its antibacterial properties .

Research on the interactions of picric acid with biological systems has revealed its capacity to inhibit certain metabolic pathways in plants and bacteria. Studies have shown that picric acid can interfere with photosynthesis by disrupting electron transport chains. Additionally, it has been investigated for its potential effects on animal models concerning sensitization and toxicity .

Several compounds share structural similarities with 2,4,6-trinitrophenol, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Characteristics
2,4-DinitrophenolC6H4N2O5Less explosive than picric acid; used as a herbicide
TrinitrotolueneC7H5N3O6More stable than picric acid; widely used in explosives
NitrobenzeneC6H5NO2Used as a solvent; less reactive than picric acid
1-Methyl-2,4-dinitrobenzeneC8H8N2O4Used in organic synthesis; less toxic than picric acid

Uniqueness: The primary distinction of 2,4,6-trinitrophenol lies in its high sensitivity to shock and heat compared to other similar compounds. Its historical significance as an explosive material during wartime further emphasizes its unique position within this class of chemicals .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

474.09239681 g/mol

Monoisotopic Mass

474.09239681 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-04-15

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